molecular formula C10H8N2O4 B3218675 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- CAS No. 1190311-23-9

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Cat. No.: B3218675
CAS No.: 1190311-23-9
M. Wt: 220.18 g/mol
InChI Key: VCDOHBQYHMCHGU-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a nitro group at the 5-position, a hydroxy group at the 3-position, and an ethenyl group at the 3-position, making it a unique and interesting molecule for research.

Preparation Methods

The synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- can be achieved through various synthetic routesThe reaction conditions typically involve the use of strong acids for nitration and specific catalysts for the addition of the ethenyl and hydroxy groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for nitration, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include amino derivatives, carbonyl derivatives, and substituted ethenyl derivatives.

Scientific Research Applications

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, microbial infections, and inflammatory disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ethenyl groups can also participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- can be compared with other indole derivatives such as:

The presence of the nitro, hydroxy, and ethenyl groups in 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- makes it unique and enhances its reactivity and potential biological activities.

Properties

IUPAC Name

3-ethenyl-3-hydroxy-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-2-10(14)7-5-6(12(15)16)3-4-8(7)11-9(10)13/h2-5,14H,1H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOHBQYHMCHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208251
Record name 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-23-9
Record name 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 2
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 3
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 4
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 5
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 6
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

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